molecular formula C11H17NO2 B14008193 2-[(2-Methoxy-2-phenylethyl)amino]ethanol CAS No. 6597-93-9

2-[(2-Methoxy-2-phenylethyl)amino]ethanol

Cat. No.: B14008193
CAS No.: 6597-93-9
M. Wt: 195.26 g/mol
InChI Key: JWPBMLDZJXAXIL-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-2-phenylethyl)amino]ethanol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine and contains both an amino group and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-2-phenylethyl)amino]ethanol typically involves the reaction of 2-methoxy-2-phenylethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methoxy-2-phenylethylamine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2-methoxy-2-phenylethylamine is dissolved in a suitable solvent, such as dichloromethane or toluene. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by standard techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-2-phenylethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-[(2-Methoxy-2-phenylethyl)amino]acetaldehyde or 2-[(2-Methoxy-2-phenylethyl)amino]acetic acid.

    Reduction: Formation of 2-[(2-Methoxy-2-phenylethyl)amino]ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Methoxy-2-phenylethyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Similar structure but lacks the amino group.

    2-Phenylethylamine: Similar structure but lacks the methoxy and ethanol groups.

    2-Methoxyphenethylamine: Similar structure but lacks the ethanol group.

Uniqueness

2-[(2-Methoxy-2-phenylethyl)amino]ethanol is unique due to the presence of both an amino group and an alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

6597-93-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(2-methoxy-2-phenylethyl)amino]ethanol

InChI

InChI=1S/C11H17NO2/c1-14-11(9-12-7-8-13)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3

InChI Key

JWPBMLDZJXAXIL-UHFFFAOYSA-N

Canonical SMILES

COC(CNCCO)C1=CC=CC=C1

Origin of Product

United States

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